3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.268 g/mol. This compound belongs to the class of bicyclic amines and features a bicyclo[1.1.1]pentane core structure with a 4-methoxybutyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common approach is the bridge functionalization of bicyclo[1.1.1]pentane, where the key substituent bond is formed prior to the construction of the bicyclic core. This method often employs radical reactions and small-ring systems to achieve the desired substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to facilitate the formation of the bicyclo[1.1.1]pentane core and the subsequent attachment of the 4-methoxybutyl group.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(4-Methoxybutyl)bicyclo[11
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It may serve as a probe or intermediate in biological studies, particularly in the investigation of molecular interactions and pathways.
Medicine: The compound's unique structure and properties make it a candidate for drug development, potentially targeting specific biological targets.
Industry: Its chemical stability and reactivity can be leveraged in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways.
Comparison with Similar Compounds
3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar bicyclic amines, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents and functional groups.
Propellanes: Similar in structure but with different substitution patterns and reactivity profiles.
The uniqueness of 3-(4-Methoxybutyl)bicyclo[11
Properties
IUPAC Name |
3-(4-methoxybutyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-12-5-3-2-4-9-6-10(11,7-9)8-9/h2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHGQJVGUSKSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC12CC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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